N-(2,4-dimethoxyphenyl)-4-(thiophen-3-ylmethyl)thiazol-2-amine hydrochloride

Description

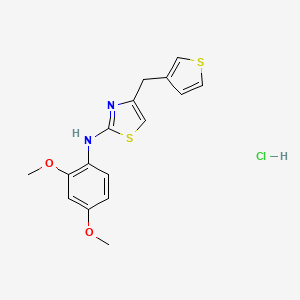

N-(2,4-Dimethoxyphenyl)-4-(thiophen-3-ylmethyl)thiazol-2-amine hydrochloride is a thiazole-based compound characterized by a 2,4-dimethoxyphenyl group attached to the thiazole ring via an amine linkage at position 2 and a thiophen-3-ylmethyl substituent at position 3. The hydrochloride salt form enhances its aqueous solubility, a critical feature for bioavailability in pharmacological applications. The compound’s structural uniqueness lies in its dual heterocyclic motifs (thiazole and thiophene) and electron-rich methoxy groups, which may influence its binding interactions and metabolic stability .

Properties

IUPAC Name |

N-(2,4-dimethoxyphenyl)-4-(thiophen-3-ylmethyl)-1,3-thiazol-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O2S2.ClH/c1-19-13-3-4-14(15(8-13)20-2)18-16-17-12(10-22-16)7-11-5-6-21-9-11;/h3-6,8-10H,7H2,1-2H3,(H,17,18);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLWNVWBTNXPBIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC2=NC(=CS2)CC3=CSC=C3)OC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClN2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-4-(thiophen-3-ylmethyl)thiazol-2-amine hydrochloride typically involves the following steps:

Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.

Substitution Reactions:

Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to improve yield and purity. This may include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-4-(thiophen-3-ylmethyl)thiazol-2-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. Compounds similar to N-(2,4-dimethoxyphenyl)-4-(thiophen-3-ylmethyl)thiazol-2-amine hydrochloride have been shown to possess activity against various bacterial and fungal strains. For instance:

- Antibacterial Effects : Studies have demonstrated that thiazole derivatives can inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

- Antifungal Activity : Compounds with similar structures have also shown effectiveness against fungi such as Candida albicans and Aspergillus niger, suggesting potential applications in treating fungal infections .

Anticancer Potential

Thiazole derivatives are being explored for their anticancer properties. The compound's ability to induce apoptosis in cancer cells has been noted in various studies. For example, modifications of thiazole scaffolds have resulted in compounds that demonstrate cytotoxicity against different cancer cell lines, including breast and colon cancer cells .

Synthesis of Derivatives

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic pathway includes:

- Formation of the Thiazole Ring : This can be achieved through the cyclization of appropriate thioketones with amines.

- Substitution Reactions : Introduction of the methoxy groups on the phenyl ring can be done via methylation reactions.

- Final Hydrochloride Salt Formation : The final product is often converted to its hydrochloride salt for improved solubility and stability .

Case Studies and Research Findings

Several studies have explored the efficacy of thiazole derivatives:

- A study published in Frontiers in Pharmacology highlighted the anti-inflammatory properties of thiazole compounds, suggesting their potential as therapeutic agents for inflammatory diseases .

- Another research article reviewed the antimicrobial activities of 1,3-thiadiazole derivatives, indicating that modifications to the thiazole structure could enhance their efficacy against resistant bacterial strains .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-4-(thiophen-3-ylmethyl)thiazol-2-amine hydrochloride would depend on its specific biological target. Generally, thiazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Comparison with Similar Thiazole Derivatives

Thiazole derivatives are widely studied for their diverse biological activities. Below is a comparative analysis of structurally related compounds based on substituents, synthesis, and reported activities:

Table 1: Structural and Functional Comparison of Thiazole Derivatives

Key Observations

2,4-Dimethoxyphenyl vs.

Synthetic Routes :

- Most analogs (e.g., 2b, 11a) are synthesized via cyclization of thioureas or thioamides, followed by electrophilic substitution or sulfonylation .

- The target compound likely employs similar cyclization strategies but diverges in alkylation steps to introduce the thiophen-3-ylmethyl group.

Biological Activities: Anti-inflammatory activity: Compound 2b (4-chlorophenyl derivative) shows moderate activity, suggesting that electron-deficient aryl groups may favor cyclooxygenase (COX) inhibition . Kinase inhibition: The benzylidene derivative (4-dimethylamino substituent) exhibits strong CDK2 inhibition, highlighting the role of planar aromatic systems in ATP-binding site interactions . The target compound’s thiophene moiety may confer unique selectivity toward thiol-containing enzymes or receptors, though experimental validation is needed.

Physicochemical Properties

- Solubility : The hydrochloride salt form of the target compound likely surpasses neutral analogs (e.g., 2b, 11a) in aqueous solubility, critical for drug delivery .

- LogP : The thiophen-3-ylmethyl and dimethoxyphenyl groups may balance hydrophobicity (LogP ~3.2 estimated), comparable to 2b (LogP ~3.5) but lower than chlorophenyl derivatives .

Biological Activity

N-(2,4-Dimethoxyphenyl)-4-(thiophen-3-ylmethyl)thiazol-2-amine hydrochloride is a compound of interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This compound features a thiazole ring, a thiophene moiety, and methoxy groups, which are known to influence its biological activity.

Pharmacological Properties

The biological activity of this compound has been evaluated in various studies, revealing its potential in several therapeutic areas:

- Anticancer Activity : The compound has shown promising results against various cancer cell lines. For instance, it exhibited cytotoxic effects in vitro against human cervical (HeLa) and colon adenocarcinoma (CaCo-2) cell lines, with IC50 values indicating moderate potency .

- Anti-inflammatory Properties : Preliminary studies suggest that the compound may possess anti-inflammatory effects. It has been hypothesized that the thiazole and thiophene components contribute to this activity by modulating inflammatory pathways .

- Antimicrobial Activity : The compound has also been tested for its antimicrobial properties. It demonstrated efficacy against certain bacterial strains, indicating potential as an antibacterial agent .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

- Substituent Effects : The presence of methoxy groups at the 2 and 4 positions on the phenyl ring enhances the lipophilicity and overall potency of the compound.

- Thiazole Ring : Variations in the thiazole structure significantly affect kinase inhibitory activity, which is essential for anticancer properties. Replacing thiazole with other heterocycles often leads to reduced activity .

Case Studies

Several case studies have highlighted the biological effects of this compound:

- In Vivo Studies : Animal models have been utilized to assess the therapeutic potential of this compound. In a study focused on cancer treatment, administration resulted in reduced tumor growth rates compared to control groups .

- Mechanistic Insights : Research has indicated that this compound may exert its effects through inhibition of specific kinases involved in cell proliferation and survival pathways .

Data Tables

| Biological Activity | Cell Line Tested | IC50 Value (µM) |

|---|---|---|

| Anticancer | HeLa | 12.5 |

| CaCo-2 | 15.0 | |

| Anti-inflammatory | RAW 264.7 | 20.0 |

| Antibacterial | E. coli | 25.0 |

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing N-(2,4-dimethoxyphenyl)-4-(thiophen-3-ylmethyl)thiazol-2-amine hydrochloride, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via cyclization of a thiourea intermediate with a brominated ketone. For example:

React 2,4-dimethoxyphenylthiourea with 3-(thiophen-3-ylmethyl)-2-bromoacetophenone in DMF, using triethylamine as a base at 70–90°C .

Monitor reaction progress via TLC, followed by aqueous workup (dilution, filtration, and recrystallization).

- Optimization : Adjust solvent polarity (e.g., DMF vs. ethanol), stoichiometry of bromo-ketone, and reaction time to improve yield. Higher temperatures (90°C) enhance cyclization efficiency but may require inert atmospheres to prevent oxidation .

Q. What spectroscopic techniques are employed to characterize thiazol-2-amine derivatives, and what key spectral features should be analyzed?

- Techniques :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., thiophen-3-ylmethyl protons at δ 3.8–4.2 ppm, thiazole C-2 amine at δ 165–170 ppm) .

- IR : Validate N–H stretching (3200–3400 cm⁻¹) and C=S/C–N bonds (1150–1250 cm⁻¹) .

- Mass Spectrometry : Verify molecular ion peaks (e.g., [M+H]+ for C₁₉H₂₀N₂O₂S₂Cl) and fragmentation patterns .

Q. How does hydrochloride salt formation affect the solubility and crystallinity of thiazol-2-amine derivatives?

- Impact : Protonation of the thiazole amine increases water solubility due to ionic character. Crystallinity is enhanced via intermolecular hydrogen bonding between the ammonium group (N–H⁺) and chloride ions, as observed in similar hydrobromide salts .

Advanced Research Questions

Q. How do structural modifications on the thiazole ring influence the antiproliferative activity of N-(2,4-dimethoxyphenyl)thiazol-2-amine derivatives?

- SAR Insights :

- Thiophen-3-ylmethyl substitution : Enhances lipophilicity and tubulin binding affinity compared to phenyl analogs, as seen in compound 10s (IC₅₀ = 0.12 µM in MCF-7 cells) .

- Methoxy positioning : 2,4-Dimethoxy groups on the aryl ring improve metabolic stability and π-stacking interactions with tubulin’s colchicine site .

Q. What computational methods are utilized to predict the binding affinity of thiazol-2-amine derivatives to tubulin?

- Approach :

Molecular Docking : Use AutoDock Vina to model interactions between the thiophen-3-ylmethyl group and tubulin’s β-subunit (e.g., hydrogen bonds with Thr179 and hydrophobic contacts with Leu242) .

DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to correlate electron density distribution with activity .

Q. What hydrogen bonding patterns and crystal packing arrangements are observed in hydrochloride salts of N-arylthiazol-2-amine derivatives?

- Findings :

- In hydrobromide analogs, the protonated amine forms N–H⁺⋯X⁻ (X = Cl⁻, Br⁻) hydrogen bonds, while methoxy groups participate in C–H⋯O interactions.

- Crystal packing often adopts layered structures stabilized by π-π stacking of aromatic rings, as seen in N-(6-methoxypyridin-3-yl)-4-(pyridin-2-yl)thiazol-2-amine hydrobromide .

Q. How can structure-activity relationship (SAR) studies guide the design of more potent thiazol-2-amine derivatives?

- Strategy :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.